molecular formula C14H10N4O2S B4139965 N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B4139965
M. Wt: 298.32 g/mol
InChI Key: PWTGCUQAHSEGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, commonly known as Nitrothiazolyl Blue (NBT), is a synthetic dye that has been extensively used in scientific research. This compound has a unique structure that makes it useful in a variety of applications, including biochemical assays, cell staining, and microscopy.

Scientific Research Applications

N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been widely used in scientific research due to its ability to selectively stain living and fixed cells. The compound can be used as a vital stain for the detection of superoxide radicals in cells. It is also used as a histochemical stain for the detection of dehydrogenase enzymes in tissues. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine can be used in the detection of nitrite and nitrate in biological samples.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reduction of the nitro group to an amino group by superoxide radicals. The reduced form of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is blue in color and can be detected by microscopy or spectrophotometry. This reaction is widely used in the detection of superoxide radicals in cells and tissues.
Biochemical and Physiological Effects
N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have no significant effect on cell viability and proliferation. However, it has been reported to induce apoptosis in some cell lines. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of some bacterial strains and to have antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its selectivity for superoxide radicals. This allows for the detection of these radicals in complex biological systems. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is relatively inexpensive and easy to use. However, one limitation of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is its potential toxicity to cells at high concentrations. Therefore, it is important to carefully optimize the concentration of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine used in experiments.

Future Directions

There are several future directions for the use of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in scientific research. One potential application is in the detection of superoxide radicals in cancer cells. Additionally, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine could be used in the development of new antimicrobial agents. Finally, the use of N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in the detection of nitrite and nitrate could be expanded to include other biological samples such as urine and saliva.
Conclusion
In conclusion, N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a versatile compound that has been widely used in scientific research. Its unique structure and ability to selectively stain living and fixed cells make it a valuable tool in a variety of applications. As research in this field continues, it is likely that new applications for N-(2-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine will be discovered.

properties

IUPAC Name

N-(2-nitrophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-18(20)13-4-2-1-3-11(13)16-14-17-12(9-21-14)10-5-7-15-8-6-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTGCUQAHSEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Nitrophenyl]-4-(4-pyridinyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.